molecular formula C20H11Br2ClN2O2S2 B13378258 (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13378258
M. Wt: 570.7 g/mol
InChI Key: ALCMWRQADNWETA-YVLHZVERSA-N
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Description

(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, substituted with bromine, chlorine, and sulfur-containing groups, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the bromine, chlorine, and sulfur-containing substituents. Common reagents used in these reactions include bromine, chlorobenzene, and sulfur-containing compounds. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and chlorine atoms can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of specific substituents on biological activity. Its structure allows for the investigation of interactions with biological molecules, providing insights into the design of new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique properties make it a candidate for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance in various applications, such as coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved in these interactions depend on the specific substituents and their influence on the compound’s overall structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one is unique due to its combination of bromine, chlorine, and sulfur-containing substituents on a thiazolone core

Properties

Molecular Formula

C20H11Br2ClN2O2S2

Molecular Weight

570.7 g/mol

IUPAC Name

(5Z)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H11Br2ClN2O2S2/c21-11-1-5-13(6-2-11)24-20-25-18(26)17(29-20)10-14-9-16(22)19(27-14)28-15-7-3-12(23)4-8-15/h1-10H,(H,24,25,26)/b17-10-

InChI Key

ALCMWRQADNWETA-YVLHZVERSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/S2)Br

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)S2)Br

Origin of Product

United States

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